![molecular formula C6H9NO5 B2926537 methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate CAS No. 2470437-46-6](/img/structure/B2926537.png)
methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate
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Overview
Description
Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate is an organic compound with the molecular formula C6H9NO5 and a molecular weight of 175.14 g/mol . It is a derivative of propanoic acid and is characterized by the presence of both ester and amide functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate typically involves the reaction of methyl chloroformate with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or amide carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Carboxylic acid and amine.
Reduction: Alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The ester and amide groups can participate in various chemical reactions, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Methyl 3-aminobenzoate: Similar in structure but lacks the amide group.
Methyl 3-amino-4-methoxybenzoate: Contains an additional methoxy group on the benzene ring.
Uniqueness: Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
Properties
IUPAC Name |
methyl 3-(methoxycarbonylamino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-11-5(9)3-4(8)7-6(10)12-2/h3H2,1-2H3,(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRHBEPCALFDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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